7H-Purine, 7-methyl-8-(methylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methyl-8-(methylthio)-7H-purine is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring This particular compound is characterized by the presence of a methyl group at the 7th position and a methylthio group at the 8th position on the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-8-(methylthio)-7H-purine typically involves multi-step organic reactions. One common method starts with the purine base, which undergoes methylation at the 7th position using methyl iodide in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a thiolation reaction using methylthiolating agents like methylthiol chloride under controlled conditions to introduce the methylthio group at the 8th position.
Industrial Production Methods
Industrial production of 7-methyl-8-(methylthio)-7H-purine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
7-methyl-8-(methylthio)-7H-purine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to remove the methylthio group.
Substitution: The methylthio group can be substituted with other nucleophiles such as amines or thiols under nucleophilic substitution conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines, thiols, in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: 7-methyl-7H-purine.
Substitution: Various substituted purines depending on the nucleophile used.
Scientific Research Applications
7-methyl-8-(methylthio)-7H-purine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems, including enzyme inhibition and interaction with nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-methyl-8-(methylthio)-7H-purine involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The methylthio group can enhance its binding affinity and specificity for these targets. Additionally, the compound may interfere with nucleic acid synthesis and function, contributing to its potential antiviral and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
7-methyl-7H-purine: Lacks the methylthio group, making it less reactive in certain chemical reactions.
8-methylthio-7H-purine: Similar structure but with the methylthio group at a different position, affecting its chemical properties and reactivity.
7,8-dimethyl-7H-purine:
Uniqueness
7-methyl-8-(methylthio)-7H-purine is unique due to the presence of both a methyl and a methylthio group on the purine ring. This dual substitution pattern imparts distinct chemical properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds.
Properties
CAS No. |
55286-09-4 |
---|---|
Molecular Formula |
C7H8N4S |
Molecular Weight |
180.23 g/mol |
IUPAC Name |
7-methyl-8-methylsulfanylpurine |
InChI |
InChI=1S/C7H8N4S/c1-11-5-3-8-4-9-6(5)10-7(11)12-2/h3-4H,1-2H3 |
InChI Key |
DFNMCSHETIOERA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CN=CN=C2N=C1SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.